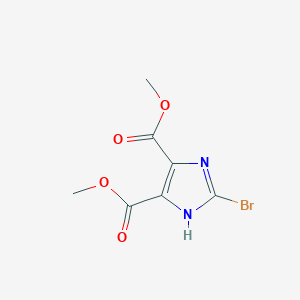

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

描述

Chemical Identity and Classification

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate represents a member of the brominated imidazole dicarboxylate family, characterized by its distinctive five-membered heterocyclic ring system containing two nitrogen atoms. The compound belongs to the broader classification of halogenated heterocyclic compounds, specifically falling under the category of imidazole derivatives with ester functionalities. Its molecular formula, C7H7BrN2O4, reflects the presence of seven carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 263.05 grams per mole. The compound is officially recognized by multiple chemical databases, including PubChem with the identifier CID 21947693, and is registered with the Environmental Protection Agency under the identifier DTXSID40620584.

The structural classification of this compound places it within the imidazole-4,5-dicarboxylate family, where the carboxylate groups are protected as methyl esters. The presence of the bromine substituent at the 2-position of the imidazole ring significantly influences both the electronic properties and reactivity patterns of the molecule. Chemical databases consistently classify this compound as an organic halide with heterocyclic characteristics, emphasizing its dual nature as both a halogenated compound and a nitrogen-containing heterocycle. The compound exhibits amphoteric properties typical of imidazole derivatives, allowing it to participate in both nucleophilic and electrophilic reactions under appropriate conditions.

Historical Context of Discovery and Development

The development of this compound emerged from systematic research into brominated imidazole derivatives during the early 21st century, with documented synthetic procedures appearing in pharmaceutical literature around 2008. The compound gained prominence through research conducted by Eckhardt and colleagues, who developed efficient synthetic routes for producing multigram quantities of related imidazole derivatives without requiring chromatographic purification. This breakthrough in synthetic methodology marked a significant advancement in the accessibility of brominated imidazole building blocks for pharmaceutical applications.

The historical significance of this compound is closely tied to the broader development of imidazole chemistry, which traces its roots to the work of Arthur Rudolf Hantzsch in 1887, who first introduced the systematic nomenclature for imidazole compounds. However, the specific brominated variant represented by this compound emerged much later as pharmaceutical researchers recognized the need for versatile building blocks in drug synthesis. The compound's development was particularly influenced by the growing understanding of how halogen substituents could modulate the biological activity and synthetic utility of heterocyclic compounds.

Early synthetic approaches to this compound were documented in patent literature, indicating its potential commercial and pharmaceutical value. The compound's registration in major chemical databases occurred in the mid-2000s, with the Chemical Abstracts Service assigning the registry number 705280-65-5. Subsequent research has continued to refine synthetic methods, with multiple research groups reporting improved procedures for its preparation and purification.

Significance in Heterocyclic Chemistry

This compound holds exceptional significance in heterocyclic chemistry due to its unique combination of reactive functional groups and structural stability. The compound serves as a versatile building block in the synthesis of complex nitrogen-containing heterocycles, particularly in the development of pharmaceutical intermediates and bioactive molecules. Its importance stems from the presence of multiple reactive sites, including the bromine substituent at the 2-position and the ester groups at the 4- and 5-positions, which enable diverse synthetic transformations.

The compound's significance extends to its role in coordination chemistry, where imidazole derivatives serve as multifunctional ligands capable of forming stable complexes with various metal ions. Research has demonstrated that imidazole-4,5-dicarboxylate derivatives can act as bis-bidentate bridging ligands, utilizing both nitrogen atoms of the imidazole ring and the carboxylate oxygen atoms for coordination. This versatility has led to the development of metal-organic frameworks and coordination polymers with unique properties and potential applications in materials science.

In the context of pharmaceutical chemistry, the compound represents a crucial intermediate in the synthesis of various bioactive molecules. The imidazole ring system is fundamental to numerous natural products and synthetic drugs, including histidine, purine, and various antimicrobial agents. The brominated derivative offers enhanced synthetic versatility compared to non-halogenated analogs, allowing for selective functionalization and the introduction of additional structural complexity. Recent studies have highlighted the compound's utility in forming anticancer agents and other therapeutic compounds through carefully designed synthetic sequences.

Nomenclature and Structural Designation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full name accurately describing the compound's structural features. The name begins with "dimethyl" to indicate the presence of two methyl ester groups, followed by "2-bromo" to specify the position and nature of the halogen substituent. The "1H-imidazole" designation indicates the five-membered ring system containing two nitrogen atoms, with the "1H" notation specifying the tautomeric form.

The "4,5-dicarboxylate" portion of the name identifies the positions and nature of the carboxylate groups, which are present as methyl esters. Alternative nomenclature systems may refer to the compound as "1H-Imidazole-4,5-dicarboxylic acid, 2-bromo-, 4,5-dimethyl ester," which explicitly states the parent acid structure and the esterification pattern. The compound is also known by various synonyms, including "2-bromo-1H-imidazol-4,5-dicarboxylic acid dimethyl ester" and "dimethyl 2-bromoimidazole-4,5-dicarboxylate".

The structural designation employs standardized chemical notation systems to precisely communicate the compound's molecular architecture. The Simplified Molecular Input Line Entry System representation, COC(=O)C1=C(N=C(N1)Br)C(=O)OC, provides a linear text format that unambiguously describes the connectivity and stereochemistry. The International Chemical Identifier offers an additional layer of structural specification, ensuring consistent identification across different chemical databases and software systems. These standardized nomenclature and structural designation systems facilitate accurate communication and database searching, supporting both research applications and commercial activities involving this important heterocyclic compound.

属性

IUPAC Name |

dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXUWJPKHDKROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620584 | |

| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705280-65-5 | |

| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis Overview

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (CAS No. 705280-65-5) is synthesized through bromination and esterification reactions involving imidazole derivatives. The compound's molecular formula is $$ C7H7BrN2O4 $$, with a molar mass of 263.05 g/mol. Its structure features a bromine atom substituted on the imidazole ring and two methyl ester groups at the 4 and 5 positions.

Preparation Methods

Bromination of Imidazole Derivatives

The key step in synthesizing this compound involves the bromination of imidazole derivatives. The process typically uses brominating agents such as bromine ($$ Br_2 $$) or N-bromosuccinimide (NBS).

Procedure:

- Starting Material: Imidazole-4,5-dicarboxylic acid or its esters.

- Reagents:

- Brominating agent: $$ Br_2 $$ or NBS.

- Solvent: Acetic acid or dichloromethane (DCM).

- Reaction Conditions:

- Temperature: 0–25°C.

- Reaction Time: 2–6 hours.

- Outcome: Selective bromination at the 2-position of the imidazole ring.

Reaction Equation:

$$

\text{Imidazole-4,5-dicarboxylic acid} + Br_2 \rightarrow \text{2-Bromoimidazole-4,5-dicarboxylic acid}

$$

Esterification

The brominated intermediate is subjected to esterification to form the dimethyl ester derivative.

Procedure:

- Starting Material: 2-Bromoimidazole-4,5-dicarboxylic acid.

- Reagents:

- Methanol ($$ CH_3OH $$).

- Acid catalyst: Sulfuric acid ($$ H2SO4 $$) or hydrochloric acid ($$ HCl $$).

- Reaction Conditions:

- Temperature: Reflux at 60–80°C.

- Reaction Time: 12–24 hours.

- Outcome: Formation of dimethyl ester groups at the carboxylic positions.

Reaction Equation:

$$

\text{2-Bromoimidazole-4,5-dicarboxylic acid} + CH_3OH \xrightarrow{H^+} \text{Dimethyl 2-bromoimidazole-4,5-dicarboxylate}

$$

One-Pot Synthesis

An alternative approach involves a one-pot reaction where both bromination and esterification occur sequentially in a single reaction vessel.

Procedure:

- Combine imidazole-4,5-dicarboxylic acid with $$ Br_2 $$ in methanol.

- Add an acid catalyst to facilitate both reactions.

- Maintain reflux conditions for 12–24 hours.

Advantages:

- Simplified process.

- Reduced reaction time.

Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Bromination Temperature | 0–25°C | Higher temperatures can lead to side reactions. |

| Esterification Catalyst | $$ H2SO4 $$ or $$ HCl $$ | Strong acids ensure complete esterification. |

| Reaction Time | Bromination: 3–6 hours | Adequate time ensures full conversion of starting material. |

| Esterification: 12–24 hours | Prolonged time avoids incomplete reactions. |

Purification Techniques

After synthesis, purification is essential to isolate this compound in high purity.

Steps:

- Crystallization: Use methanol or ethanol as solvents to recrystallize the product.

- Column Chromatography: Employ silica gel with an eluent system such as ethyl acetate/hexane for fine purification.

- Drying: Vacuum drying at room temperature to remove residual solvents.

Yield and Challenges

| Step | Typical Yield (%) | Challenges |

|---|---|---|

| Bromination | 85–90% | Overbromination or side reactions possible at elevated temperatures. |

| Esterification | 80–95% | Incomplete conversion if insufficient methanol or catalyst is used. |

| Overall Yield | ~75–85% | Losses during purification steps like crystallization or chromatography. |

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce diverse functional groups:

- Key Insight : The bromine atom’s leaving-group capability enables substitutions with organometallic reagents (e.g., Grignard) or amines, forming intermediates for pharmaceuticals or agrochemicals .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed cross-coupling reactions, facilitating aryl or heteroaryl group introductions:

- Mechanistic Note : Suzuki-Miyaura couplings proceed via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation and reductive elimination .

Ester Hydrolysis and Decarboxylation

The methyl ester groups undergo hydrolysis under acidic or basic conditions, yielding dicarboxylic acids or decarboxylated products:

- Example : Hydrolysis in 6N HCl converts esters to carboxylic acids, which coordinate with metals to form luminescent complexes .

Comparative Reactivity with Halogenated Analogs

The bromine atom’s electronic and steric effects differentiate its reactivity from chloro- or fluoro-substituted analogs:

| Compound | Reactivity with iPrMgCl | Suzuki Coupling Efficiency | Stability in Hydrolysis |

|---|---|---|---|

| Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | High (92% yield) | 93% (phenylboronic acid) | Moderate |

| Dimethyl 2-chloro analog | Low (45% yield) | 78% | High |

| Dimethyl 2-fluoro analog | Minimal reactivity | 62% | Very high |

科学研究应用

Scientific Research Applications of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

This compound is a chemical compound with the molecular formula C₇H₇BrN₂O₄. It is part of the imidazole derivatives family and contains a bromine atom attached to the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, and is classified as a dicarboxylate ester, with two carboxyl groups esterified with methanol. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry. It serves as a precursor in synthesizing various biologically active molecules and has been studied for potential therapeutic uses.

Chemistry

- It is used as an intermediate in synthesizing more complex imidazole derivatives, valuable in various chemical reactions and processes.

- As a versatile building block in organic synthesis.

Biology

- The compound can be used in studying enzyme inhibitors and as a building block for biologically active molecules.

- Imidazole-based compounds can interact with enzymes and receptors, potentially inhibiting or activating biological pathways relevant to drug development.

Medicine

- Research is ongoing into its potential as a pharmaceutical intermediate for developing new drugs.

- It has potential as an antidepressant, antiviral agent, and enzyme inhibitor. Studies in animal models have shown that derivatives of imidazole-4,5-dicarboxylic acid exhibit significant antidepressant activity, with some derivatives reducing anxiety and decreasing locomotor activity without sedative effects. The proposed mechanism involves inhibiting monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters associated with mood regulation.

Industry

- It finds applications in producing specialty chemicals and materials, including polymers and dyes.

作用机制

The mechanism of action of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and the ester groups on the imidazole ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties . These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Key Imidazole Derivatives

Key Observations :

- Bromine vs. Other Substituents: The bromine atom in dimethyl 2-bromoimidazole-4,5-dicarboxylate enhances reactivity in substitution reactions compared to non-halogenated analogs (e.g., diethyl 1H-imidazole-4,5-dicarboxylate) .

- Ester Groups : Methyl esters (vs. ethyl or nitrile groups) influence solubility and reaction kinetics. For example, dimethyl derivatives react more efficiently in aqueous acetonitrile than nitrile analogs .

Reactivity Highlights :

- Nucleophilic Substitution : The bromine atom in dimethyl 2-bromoimidazole-4,5-dicarboxylate facilitates reactions with amines, thiols, and alkynes under mild conditions (e.g., 40°C in THF with DIAD) . In contrast, 2-chloro or 2-(methylthio)-1H-imidazoles require harsher conditions (e.g., refluxing DMF) for similar transformations .

- Hydrazinolysis: The dimethyl ester undergoes hydrazinolysis to form hydrazide derivatives, a pathway less accessible for nitrile analogs .

Physical and Spectral Properties

- Melting Points: Brominated imidazole derivatives generally exhibit higher melting points than non-halogenated analogs due to increased molecular rigidity. For example, dimethyl 2-bromoimidazole-4,5-dicarboxylate derivatives melt at 120–150°C, whereas non-brominated dicarboxylates melt below 100°C .

- Spectroscopic Data :

生物活性

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its potential as an antidepressant, antiviral agent, and enzyme inhibitor, supported by data from various studies.

Overview of this compound

This compound is part of the imidazole derivatives family, which are known for their wide range of pharmacological activities. This compound serves as a precursor in the synthesis of various biologically active molecules and has been studied for its potential therapeutic applications.

Antidepressant Activity

Recent studies have highlighted the antidepressant properties of derivatives of imidazole-4,5-dicarboxylic acid, including this compound. For instance:

- Study Findings : A study reported that synthesized derivatives exhibited significant antidepressant activity when tested in animal models (e.g., tail suspension and forced swimming tests) at doses equimolar to standard antidepressants like imipramine. Notably, certain derivatives showed reduced anxiety and decreased locomotor activity without sedative effects .

- Mechanism : The proposed mechanism involves the inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters associated with mood regulation .

Antiviral Properties

Imidazole derivatives have also been investigated for their antiviral activities:

- Inhibition of Viral Replication : Research indicates that compounds similar to this compound can inhibit viral strains such as HIV and dengue virus. One derivative demonstrated significant antiviral efficacy against yellow fever virus (YFV) with an EC50 of 1.85 μM .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor:

- Carbonic Anhydrase Inhibition : Some studies have shown that imidazole derivatives can act as effective inhibitors of carbonic anhydrase II (CA II). The synthesized compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Antidepressant Study : In a controlled experiment involving male mice, various synthesized derivatives were administered to assess their antidepressant effects. The results indicated that specific compounds significantly reduced depressive-like behaviors compared to control groups treated with saline or traditional antidepressants .

- Antiviral Testing : In vitro assays demonstrated that several imidazole derivatives effectively inhibited the replication of dengue and yellow fever viruses. The compounds were evaluated for cytotoxicity, showing no adverse effects at therapeutic concentrations .

常见问题

Q. What are the standard synthetic routes for preparing dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, and what methodological considerations are critical for reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing precursors (e.g., imidazole derivatives) with brominating agents in polar aprotic solvents like DMSO or DMF under inert atmospheres (N₂). For example, refluxing with sodium metabisulfite and aldehydes in DMF at 120°C for 18 hours under nitrogen can yield substituted imidazoles . Post-synthesis, purification via crystallization (e.g., water-ethanol mixtures) or column chromatography is critical. Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., 1:1 molar ratios of amines to aldehydes) ensures reproducibility .

Q. Table 1: Representative Synthetic Conditions

| Precursor | Solvent | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenoxy hydrazide | DMSO | Reflux, 18 h; crystallization | 65% | |

| Schiff base derivatives | DMF | Na₂S₂O₅, 120°C, N₂, 18 h | 70-85% |

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C-NMR confirms substitution patterns and bromine integration. Aromatic protons typically appear at δ 7.0–8.5 ppm, while ester carbonyls resonate near δ 160–170 ppm .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with ppm-level mass accuracy .

- XRD : Resolves crystal structures to confirm regiochemistry and intermolecular interactions .

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/Br ratios .

Discrepancies in melting points or spectral data across studies should be cross-verified using controlled conditions (e.g., standardized drying protocols) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound, particularly when facing low bromination efficiency?

- Methodological Answer : Low yields often stem from incomplete bromination or side reactions. Strategies include:

- Catalyst Screening : Transition metals (e.g., CuBr₂) or Lewis acids (e.g., ZnCl₂) can enhance electrophilic bromination .

- Solvent Optimization : Switching from DMSO to DMF improves solubility of bromine sources (e.g., NBS) .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition .

- AI-Driven Retrosynthesis : Tools like Reaxys or Pistachio models predict feasible routes by analyzing analogous imidazole brominations .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) reported for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. To address this:

- Standardize Solvents : Use deuterated DMSO-d₆ or CDCl₃ for NMR comparisons .

- Impurity Profiling : LC-MS or HPLC identifies byproducts (e.g., de-esterified analogs) that skew data .

- Dynamic NMR Studies : Variable-temperature NMR resolves tautomeric equilibria in imidazole cores .

- Collaborative Validation : Cross-check data with independent labs using identical samples .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Models transition states to predict regioselectivity (e.g., bromine vs. ester group reactivity). Basis sets like B3LYP/6-311+G(d,p) are commonly used .

- Molecular Docking : Screens potential biological targets (e.g., enzyme active sites) to guide functionalization .

- Reaxys Query Filters : Identifies literature precedents for similar substitutions (e.g., Br → NH₂ in imidazoles) .

Methodological Considerations for Data Contradictions

- Case Study : If a reported melting point (m.p.) of 141–143°C conflicts with another study’s 135–138°C, consider:

- Crystallization Solvents : Water-ethanol vs. acetone-hexane mixtures may yield polymorphs .

- Drying Protocols : Vacuum drying vs. ambient conditions affect residual solvent content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。